4-bromobenzyl 2-chlorobenzoate
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Overview
Description
4-Bromobenzyl 2-chlorobenzoate: is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a bromine atom on the benzyl group and a chlorine atom on the benzoate group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromobenzyl 2-chlorobenzoate typically involves the esterification of 4-bromobenzyl alcohol with 2-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane for several hours .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom on the benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The benzyl group can be oxidized to form 4-bromobenzaldehyde or 4-bromobenzoic acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products:
Substitution: Products such as 4-azidobenzyl 2-chlorobenzoate or 4-cyanobenzyl 2-chlorobenzoate.
Oxidation: Products like 4-bromobenzaldehyde or 4-bromobenzoic acid.
Scientific Research Applications
Chemistry: 4-Bromobenzyl 2-chlorobenzoate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It may also serve as a precursor for the synthesis of biologically active compounds .
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-bromobenzyl 2-chlorobenzoate primarily involves its reactivity as an ester. In enzymatic reactions, it can be hydrolyzed by esterases to yield 4-bromobenzyl alcohol and 2-chlorobenzoic acid. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
4-Bromobenzyl alcohol: Shares the bromobenzyl group but lacks the ester functionality.
2-Chlorobenzoic acid: Contains the chlorobenzoate group but lacks the bromobenzyl group.
4-Bromobenzyl chloride: Similar structure but with a chloride instead of the ester group.
Uniqueness: 4-Bromobenzyl 2-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
(4-bromophenyl)methyl 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-11-7-5-10(6-8-11)9-18-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMNWTDKXDPDKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC2=CC=C(C=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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